

Technical Support Center: Overcoming Off-Target Effects of FR900359

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Compound of Interest

Compound Name: FR 75513

Cat. No.: B1674033

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Welcome to the technical support center for FR900359. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the G α q/11 inhibitor FR900359 while navigating and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of FR900359?

A1: FR900359 is a potent and selective inhibitor of the G α q/11 family of G proteins (G α q, G α 11, and G α 14).^{[1][2][3]} It functions by binding to the G α subunit and preventing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), which is a critical step for G protein activation.^[1] By locking the G α q/11 subunit in its inactive, GDP-bound state, FR900359 effectively blocks downstream signaling cascades. Recent studies have also shown that FR900359 and its analog YM-254890 act as molecular glues, stabilizing the interaction between the G α and G $\beta\gamma$ subunits, further securing the G protein in its inactive heterotrimeric state.^[4]

Q2: How selective is FR900359 for G α q/11 proteins?

A2: FR900359 exhibits high selectivity for the G α q/11 family over other G protein families such as G α s, G α i/o, and G α 12/13.^{[1][5]} However, it is important to note that it does not inhibit G α 15/16, another member of the G α q/11 family.^[1] While highly selective, some studies have reported potential effects on signaling pathways downstream of other G proteins, which may be considered off-target effects in certain experimental contexts.^[6]

Q3: What are the known or potential off-target effects of FR900359?

A3: The primary off-target concern with FR900359 is its potential to inhibit signaling pathways that are not directly mediated by G α q/11 activation. One notable example is the inhibition of calcium mobilization induced by the activation of Gi-coupled receptors.^[6] This effect is thought to be mediated by the G β γ subunits that are released upon Gi activation. Therefore, if your experimental system involves Gi-coupled GPCRs and you are measuring calcium as a readout, it is crucial to consider this potential off-target effect. Additionally, as with any small molecule inhibitor, non-specific interactions with other cellular proteins cannot be entirely ruled out, although studies using G α q/11 knockout cells have shown that FR900359 does not affect global cell function or viability in the absence of its primary target.^[7]

Q4: Are there structural analogs of FR900359 available, and do they have different off-target profiles?

A4: Yes, several natural and synthetic analogs of FR900359 exist, with YM-254890 being the most well-known.^{[1][2]} YM-254890 shares a very similar structure and mechanism of action, also potently and selectively inhibiting G α q/11.^{[2][3]} While extensive comparative off-target profiling of all analogs is not available, many simplified synthetic analogs have been found to be less potent or inactive.^[5] To date, no analog has been reported to have a significantly improved off-target profile or higher potency than FR900359 itself.^[5]

Troubleshooting Guide

This guide provides solutions to common issues encountered when using FR900359, with a focus on distinguishing on-target from off-target effects.

Problem	Possible Cause	Recommended Solution
Unexpected inhibition of a signaling pathway thought to be G α q/11-independent.	1. The pathway has an unappreciated G α q/11 component. 2. Off-target effect of FR900359, potentially via G β Y subunits.	1. Use an FR900359-resistant G α q mutant: Express a G α q mutant that is insensitive to FR900359 in your cells.[8][9] [10] If the inhibitory effect of FR900359 is lost, it confirms the effect was on-target. If the inhibition persists, it is likely an off-target effect. 2. Utilize CRISPR-Cas9 knockout cells: Perform the experiment in cells where G α q and G α 11 have been knocked out.[7][11] If FR900359 still shows an effect, it is independent of its primary targets.
Variability in the inhibitory potency (IC50) of FR900359 across different assays.	1. Different assay readouts have varying sensitivity to G α q/11 signaling. 2. Cell type-specific differences in G protein expression and signaling components.	1. Perform a comprehensive dose-response curve: Establish the IC50 for your specific cell type and assay. Potency can be lower in assays like ERK phosphorylation compared to calcium mobilization.[2] 2. Normalize your data: Compare the effects of FR900359 to a known G α q/11-coupled receptor agonist in your system.
FR900359 appears to be irreversible in my ex vivo/in vivo experiment.	The interaction between FR900359 and G α q is very tight, leading to a pseudo-irreversible inhibition.[7]	1. Perform washout experiments with extended time points: Due to its high affinity, a longer washout period may be necessary to observe any reversal of

inhibition. 2. Consider the experimental context: In complex tissue preparations or *in vivo*, local accumulation of the compound can contribute to the apparent irreversibility.

Quantitative Data Summary

The following table summarizes the inhibitory potency of FR900359 and its analogs from various studies.

Compound	Assay Type	Cell Line	IC50 (nM)	Reference
FR900359	Inhibition of agonist-induced second messenger production	CHO cells expressing M1 receptor	2.3 - 16.8	[12]
FR900359	[35S]GTPyS binding to purified Gαq	In vitro	~75	[13]
FR900359	[35S]GTPyS binding to purified Gαq-Q209L	In vitro	~75	[13]
FR-1 (analog)	Inhibition of agonist-induced second messenger production	CHO cells expressing M1 receptor	equipotent to FR	[12]
FR-2 (analog)	Inhibition of agonist-induced second messenger production	CHO cells expressing M1 receptor	equipotent to FR	[12]
FR-3/4 (analog)	Inhibition of agonist-induced second messenger production	CHO cells expressing M1 receptor	equipotent to FR	[12]

Key Experimental Protocols

Protocol 1: Validating On-Target Effects using an FR900359-Resistant Gαq Mutant

This protocol is a powerful strategy to differentiate between on-target and off-target effects of FR900359.[8][9][10]

1. Generation of the FR900359-Resistant G α q Mutant:

- A G α q variant that is refractory to FR900359 inhibition can be created through site-directed mutagenesis. A minimum of two amino acid substitutions in the FR900359 binding pocket are required to confer resistance while preserving the catalytic activity of the G protein.[8][9]

2. Cell Line Preparation:

- Use CRISPR-Cas9 to generate a HEK293 cell line with endogenous G α q and G α 11 knocked out (HEK- Δ Gq/11).[8][9] This provides a clean background to study the effects of the exogenously expressed G α q variants.

3. Transfection and Experimentation:

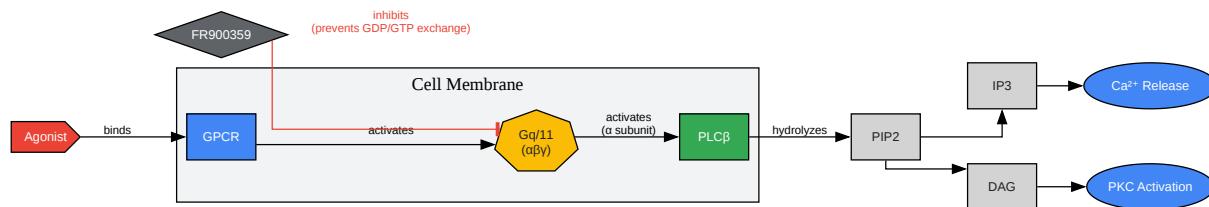
- Transiently transfect the HEK- Δ Gq/11 cells with either wild-type G α q (G α q-WT) or the FR900359-resistant G α q mutant (G α q-Res).
- Treat the transfected cells with a range of FR900359 concentrations.
- Stimulate the cells with a Gq-coupled receptor agonist (e.g., carbachol for the muscarinic M3 receptor).
- Measure the downstream signaling response (e.g., calcium mobilization, inositol phosphate accumulation, or dynamic mass redistribution).

4. Data Analysis:

- Expected Outcome: In cells expressing G α q-WT, FR900359 will inhibit the agonist-induced signal in a dose-dependent manner. In cells expressing G α q-Res, FR900359 will have no effect on the agonist-induced signal.
- Interpretation: If the cellular effect of FR900359 is abolished in cells expressing the resistant mutant, the effect is confirmed to be on-target. If the effect persists, it is likely an off-target effect.

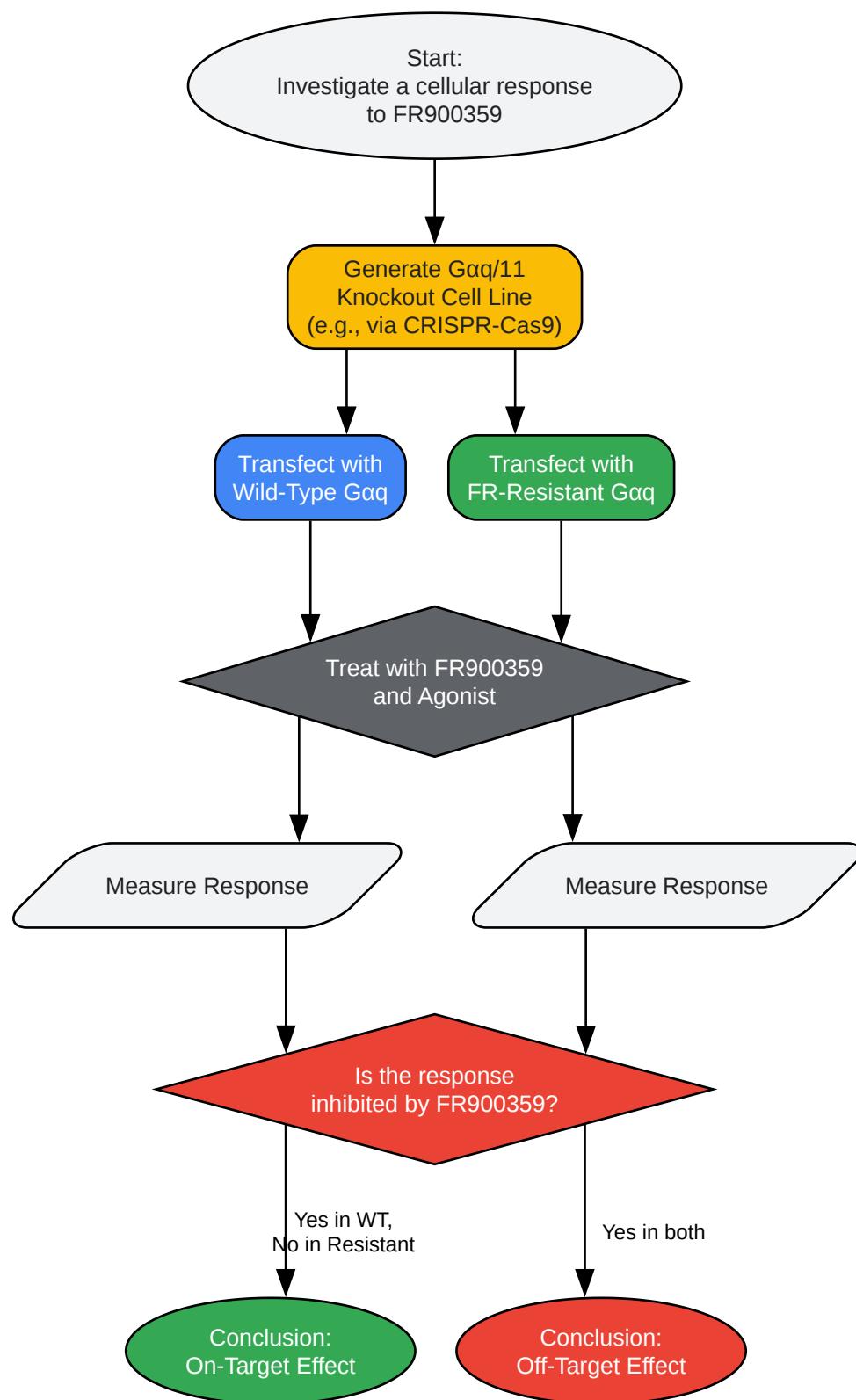
Visualizations

Signaling Pathways and Experimental Logic



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Caption: Canonical Gq/11 signaling pathway and the inhibitory action of FR900359.

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Caption: Workflow to distinguish on-target vs. off-target effects of FR900359.

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